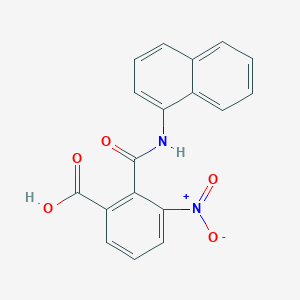

N-Naphthalen-1-yl-3-nitro-phthalamic acid

Description

Properties

Molecular Formula |

C18H12N2O5 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

2-(naphthalen-1-ylcarbamoyl)-3-nitrobenzoic acid |

InChI |

InChI=1S/C18H12N2O5/c21-17(16-13(18(22)23)8-4-10-15(16)20(24)25)19-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,19,21)(H,22,23) |

InChI Key |

RKDTUYXVFPLGEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O |

solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Nitration of Phthalic Anhydride

Reagents and Conditions :

- Phthalic anhydride as the starting material.

- Nitrating agents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts.

- Temperature : 50–110°C.

Procedure :

- Phthalic anhydride is dissolved in a nitrating mixture (HNO₃/H₂SO₄).

- The reaction is conducted at 50–110°C for 2–6 hours.

- Hydrolysis of the nitro-phthalic anhydride intermediate yields 3-nitrophthalic acid.

Yield and Purity :

Advantages :

- High selectivity for the 3-nitro isomer.

- Scalable for industrial production.

Limitations :

- Requires careful temperature control to avoid over-nitration.

Oxidation of α-Nitronaphthalene

Reagents and Conditions :

- α-Nitronaphthalene as the starting material.

- Oxidizing agents : Chromic anhydride (CrO₃) or potassium permanganate (KMnO₄).

- Solvent : Glacial acetic acid.

Procedure :

- α-Nitronaphthalene is oxidized with CrO₃ in acetic acid at 70–80°C.

- The reaction is quenched by dilution with water, followed by acidification.

Yield and Purity :

Advantages :

- Avoids isomer contamination (no 4-nitro isomer).

- High-purity product suitable for further reactions.

Limitations :

- Lower yield compared to nitration methods.

Catalytic Oxidation of 3-Nitro-o-xylene

Reagents and Conditions :

- 3-Nitro-o-xylene as the starting material.

- Oxidizing agents : Oxygen or air under pressure.

- Catalyst : Cyanuric acid derivatives.

Procedure :

- 3-Nitro-o-xylene is treated with nitric acid, water, and the catalyst in a pressurized reactor.

- Oxygen or air is introduced, and the mixture is heated to 70–100°C for 8–15 hours.

Yield and Purity :

Advantages :

- Environmentally friendly process.

- Minimal byproduct formation.

Coupling of 3-Nitrophthalic Acid with Naphthalen-1-ylamine

The second step involves forming the amide bond between 3-nitrophthalic acid and naphthalen-1-ylamine. Two common strategies are employed:

Carbodiimide-Mediated Coupling

Reagents and Conditions :

- Coupling agents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or 1,4-dioxane.

- Catalysts : 4-Dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

Procedure :

- 3-Nitrophthalic acid and naphthalen-1-ylamine are dissolved in DCM or DMF.

- DCC and DMAP are added, and the mixture is stirred at room temperature or under reflux.

- The reaction is quenched by filtration to remove dicyclohexylurea (DCU).

Yield and Purity :

Advantages :

- High efficiency under mild conditions.

- Suitable for large-scale synthesis.

Limitations :

- DCU byproduct requires filtration.

Acid Chloride Intermediate

Reagents and Conditions :

- Activating agents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Solvents : Anhydrous dichloromethane or toluene.

Procedure :

- 3-Nitrophthalic acid is treated with SOCl₂ at reflux to form the acid chloride.

- Naphthalen-1-ylamine is added to the acid chloride in anhydrous conditions.

Yield and Purity :

Advantages :

- High reactivity of the acid chloride.

Limitations :

- Requires strictly anhydrous conditions.

Purification and Characterization

Post-reaction purification is critical to achieve high-purity products.

Recrystallization

Spectroscopic Analysis

- FT-IR : Peaks at ~1780 cm⁻¹ (C=O) and 1540 cm⁻¹ (NO₂).

- ¹H NMR : Resonances at δ 8.2–8.8 ppm (aromatic protons) and δ 7.4–7.7 ppm (naphthalene).

Comparative Analysis of Methods

| Parameter | Carbodiimide Method | Acid Chloride Method |

|---|---|---|

| Yield | 85–98% | 75–90% |

| Purity | >95% | >90% |

| Reaction Time | 2–6 hours | 1–3 hours |

| Byproducts | DCU | HCl (from PCl₅) |

| Scalability | High | Moderate |

Challenges and Optimization Strategies

- Isomer Contamination : Nitration methods may produce 4-nitrophthalic acid as a byproduct. This is mitigated by using α-nitronaphthalene oxidation or catalytic systems.

- Side Reactions : In carbodiimide coupling, competing urea formation can occur. DMAP or HOBt minimizes this.

- Stability : 3-Nitrophthalic acid is sensitive to moisture. Anhydrous conditions are essential during storage.

Chemical Reactions Analysis

Types of Reactions: 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

N-Naphthalen-1-yl-3-nitro-phthalamic acid serves as a valuable intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in multiple chemical reactions, which can be harnessed to create more complex molecules.

- Reactivity : The nitro group on the compound enhances its electrophilicity, making it suitable for nucleophilic substitution reactions. This property is particularly useful in synthesizing derivatives that can be further modified for specific applications.

Pharmaceutical Applications

Research indicates that this compound and its derivatives exhibit potential pharmacological activities.

- Antitumor Activity : Studies have shown that compounds derived from phthalamic acids can possess antitumor properties. For instance, derivatives of phthalic anhydride have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .

- Anxiolytic Effects : Similar compounds have been linked to anxiolytic effects in animal models, suggesting potential therapeutic applications in treating anxiety disorders .

Material Science

In materials science, this compound can be utilized in the development of advanced materials.

- Polymer Chemistry : The compound can act as a monomer or crosslinker in polymer synthesis, contributing to the creation of specialized polymers with unique properties such as enhanced thermal stability and mechanical strength .

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Intermediate for organic reactions | Synthesis of complex organic molecules |

| Pharmaceutical Science | Potential antitumor and anxiolytic properties | Development of new therapeutic agents |

| Material Science | Monomer or crosslinker in polymer synthesis | Creation of high-performance polymers |

Case Study 1: Antitumor Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis mediated by oxidative stress pathways .

Case Study 2: Polymer Development

Research involving the use of this compound in polymer blends showed that incorporating this compound improved the mechanical properties and thermal stability of the resultant materials. These findings suggest its utility in developing high-performance plastics for industrial applications .

Mechanism of Action

The mechanism of action of 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of N-Naphthalen-1-yl-3-nitro-phthalamic Acid and Analogs

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity :

- The nitro group in this compound likely enhances electrophilic aromatic substitution reactivity compared to brominated analogs (e.g., N-(1-NAPHTHYL)TETRABROMOPHTHALAMIC ACID), which are more lipophilic and may exhibit different bioavailability .

- Positional isomerism (e.g., 3-nitro vs. 6-nitro in phthalamic acid derivatives) could influence hydrogen bonding and steric interactions, affecting biological target binding .

Molecular Weight and Solubility :

- Brominated analogs (MW ~606.9) are significantly heavier and less water-soluble than nitro-substituted derivatives (MW ~336.3), suggesting divergent applications (e.g., agrochemicals vs. pharmaceuticals) .

- Acetamide derivatives (e.g., N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide) exhibit lower molecular weights and improved solubility, correlating with their reported pharmacological activity .

Synthetic Pathways :

- highlights methods for synthesizing naphthalene derivatives via condensation reactions (e.g., cinnamic acid with naphthol analogs). Similar approaches may apply to this compound, though nitro-group introduction may require nitration under controlled conditions .

Biological Activity :

- While direct data on this compound is absent, structurally related naphthalene compounds (e.g., 2-(naphthalen-1-yl)-N-[2-substituted acetamide derivatives) have shown anti-Parkinson’s activity, suggesting nitro-substituted variants may warrant similar investigation .

Biological Activity

N-Naphthalen-1-yl-3-nitro-phthalamic acid (NNP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of NNP, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

NNP is a derivative of phthalamic acid, characterized by the presence of a naphthalene substituent and a nitro group. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties.

Antioxidant Activity

Antioxidant activity is one of the key biological activities attributed to NNP and its derivatives. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of various compounds related to NNP.

Table 1: Antioxidant Activity of NNP Derivatives

| Compound | IC50 (µM) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 25.4 | 1.35 times higher |

| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 18.5 | 1.4 times higher |

Studies indicate that NNP exhibits significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. This suggests its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer effects of NNP have been assessed through various in vitro studies, particularly against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer).

Table 2: Cytotoxicity of NNP Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| U-87 | 12.5 | High |

| MDA-MB-231 | 20.0 | Moderate |

NNP demonstrated higher cytotoxicity against the U-87 cell line compared to MDA-MB-231, indicating its potential as a selective anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, NNP has also shown promising antimicrobial activity against various pathogens.

Table 3: Antimicrobial Efficacy of NNP

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

The antimicrobial activity was evaluated using standard broth dilution methods, revealing that NNP effectively inhibits both bacterial and fungal growth at relatively low concentrations .

Case Studies and Research Findings

Recent studies have expanded on the biological activities of NNP derivatives:

- Antioxidant Studies : A study found that derivatives with electron-donating groups exhibited enhanced antioxidant properties compared to those without substituents. This indicates the importance of structural modifications in enhancing biological activity .

- Cancer Research : In a comparative study, NNP was found to induce apoptosis in cancer cells through oxidative stress mechanisms. This aligns with findings from other phthalamic acid derivatives that have shown similar effects .

- Microbial Resistance : Research highlighted that NNP's antimicrobial efficacy could be attributed to its ability to disrupt microbial cell membranes, leading to increased permeability and cell death .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural identity of N-Naphthalen-1-yl-3-nitro-phthalamic acid?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for purity assessment, as the compound exhibits strong UV absorption due to its aromatic and nitro groups . For structural confirmation, combine Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., nitro, amide) with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the naphthyl and phthalamic acid moieties. Mass spectrometry (MS) further validates molecular weight (291.31 g/mol) .

Q. How is this compound synthesized, and what are common intermediates?

- Methodology : The compound is typically synthesized via condensation reactions. A standard route involves reacting 3-nitro-phthalic anhydride with 1-naphthylamine in a polar aprotic solvent (e.g., DMF) under reflux. Key intermediates include the amide-linked precursor, which is purified via recrystallization using ethanol/water mixtures. Reaction progress is monitored by Thin-Layer Chromatography (TLC) .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers of nitro-substituted phthalamic acids?

- Methodology : X-ray crystallography (via SHELXL refinement) provides definitive isomer identification by resolving nitro group orientation . Alternatively, Differential Scanning Calorimetry (DSC) can detect melting-point variations between isomers, while ¹⁵N NMR offers sensitivity to nitro group electronic environments .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in nucleophilic environments?

- Methodology : Use Density Functional Theory (DFT) to calculate electrostatic potential surfaces, identifying electrophilic sites (e.g., nitro groups). Validate predictions experimentally via kinetic studies under controlled nucleophilic conditions (e.g., with amines or thiols). Compare computational activation energies with Arrhenius plots derived from HPLC-monitored reaction rates .

Q. What strategies resolve contradictions in crystallographic data for nitro-phthalamic acid derivatives?

- Methodology : Contradictions often arise from twinning or disordered solvent molecules. Apply SHELXD for phase refinement and SHELXE for density modification to improve resolution. For ambiguous electron density, conduct complementary studies (e.g., Raman spectroscopy) to confirm nitro group orientation .

Q. How does the nitro group influence the compound’s interaction with biological macromolecules, and how can this be systematically studied?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., plant auxin-binding proteins). Compare results with nitro-group-deficient analogs to isolate its electronic effects. Molecular docking simulations (e.g., AutoDock Vina) can model binding poses, validated by mutagenesis studies on key residues .

Q. What experimental designs mitigate degradation during long-term stability studies of nitro-phthalamic acids?

- Methodology : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH) with HPLC-UV monitoring. Use inert atmospheres (N₂) to prevent oxidation and light-resistant containers to avoid photodegradation. For hydrolytic stability, vary pH (2–12) and quantify degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.